molecular formula C16H17N3O B5238630 Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- CAS No. 120873-22-5

Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-

Cat. No.: B5238630
CAS No.: 120873-22-5
M. Wt: 267.33 g/mol
InChI Key: NMZWWGBKDGULHW-UHFFFAOYSA-N
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Description

Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Mechanism of Action

Target of Action

The primary targets of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, are the Histamine H3 and Sigma-1 Receptors . These receptors play a crucial role in various physiological processes. The Histamine H3 receptor is involved in the regulation of neurotransmitter release, while the Sigma-1 receptor is implicated in modulating the function of other receptors and ion channels.

Mode of Action

Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, interacts with its targets, the Histamine H3 and Sigma-1 receptors, leading to changes in the receptor activity . This interaction results in the antagonism of these receptors, which can lead to various downstream effects.

Pharmacokinetics

Piperazine compounds are generally known to be soluble in water , which could influence their bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, are largely dependent on its interaction with the Histamine H3 and Sigma-1 receptors. By antagonizing these receptors, it can potentially modulate neurotransmitter release and ion channel function . This can lead to various physiological effects, including potential antinociceptive (pain-relieving) properties .

Action Environment

The action, efficacy, and stability of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, can be influenced by various environmental factors. For instance, the pH of the environment can impact the ionization state of the compound, potentially affecting its solubility and interaction with its targets . Additionally, factors such as temperature and presence of other molecules can also influence its stability and action.

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives.

Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include KMnO4 for oxidation, PhSH for deprotection, and diphenylvinylsulfonium triflate for cyclization reactions . Reaction conditions often involve the use of basic environments and specific catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine derivatives can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups to the piperazine ring .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- include other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share the piperazine moiety but differ in their specific functional groups and biological activities.

Uniqueness: What sets Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- apart from other piperazine derivatives is its unique combination of the phenyl and pyridinylcarbonyl groups. This structural feature may confer distinct biological properties and potential therapeutic applications that are not observed in other piperazine derivatives.

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(14-5-4-8-17-13-14)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZWWGBKDGULHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153043
Record name Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120873-22-5
Record name Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120873225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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